D-Arabitol

Low-calorie sweetener Nutritional formulation Sugar substitute

Researchers requiring pentitol specificity face cross-reactivity when substituting xylitol in dehydrogenase assays. D-Arabitol (CAS 488-82-4) eliminates this ambiguity through exclusive recognition by D-arabitol dehydrogenase (EC 1.1.1.11), not xylitol dehydrogenase (EC 1.1.1.14). • Enzymatic specificity: validated substrate for Gluconobacter oxydans & Thermotoga maritima dehydrogenase systems • Caloric advantage: 0.2 kcal/g (92% lower than xylitol) enables zero-calorie formulation claims • Thermal stability: melting point 103°C supports hot-melt extrusion & spray drying processes • Chiral resolution: model compound for seeded crystallization from racemic melts Supplied as ≥99% crystalline powder with global shipping and batch-specific QC documentation.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 488-82-4
Cat. No. B043030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabitol
CAS488-82-4
Synonyms(+--)-arabitol
arabinitol, D-
arabinitol, L-
arabino-pentitol
arabitol
arabitol, (D)-isomer
arabitol, (L)-isomer
D-arabinitol
D-arabitol
DL-arabitol
L-arabinitol
lyxitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1
InChIKeyHEBKCHPVOIAQTA-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.
Solubility729 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabitol: Physicochemical & Biological Profile


D-Arabitol (CAS 488-82-4) is a five-carbon sugar alcohol (pentitol) with the molecular formula C₅H₁₂O₅, existing as the D-enantiomer of arabinitol [1]. It is a stereoisomer of xylitol and ribitol, sharing the same empirical formula but differing in the spatial arrangement of hydroxyl groups [2]. D-Arabitol is naturally found in lichens, mushrooms, and as a metabolite in the human body, notably produced by Candida species [3]. Commercially, it is available as a white to almost white crystalline powder with a purity typically ≥99% (GC) and a melting point range of 101–104 °C . Its physical properties, including a specific rotation of +10 to +14° (c=5, sodium borate 8%) , distinguish it from its enantiomer L-arabitol and other pentitols. D-Arabitol serves as a key substrate for characterizing specific dehydrogenases and as an intermediate in the biotransformation to xylitol [4].

1
Enzyme characterization using D-arabitol dehydrogenase substrate profiling
2
Nutritional formulation requiring very low caloric contribution from a polyol
3
Chiral separation research with a pentitol model system
4
Biotransformation pathway studies targeting xylitol production

D-Arabitol: Irreplaceability in Critical Uses


Despite sharing the same molecular weight and gross chemical class with xylitol and ribitol, D-Arabitol exhibits unique stereochemistry that dictates its biological interactions and physicochemical behavior [1]. Its specific enzymatic substrate profile—recognized by D-arabitol dehydrogenase (EC 1.1.1.11) but not by xylitol dehydrogenase (EC 1.1.1.14)—renders it an essential reagent for characterizing dehydrogenase systems in microorganisms like Gluconobacter oxydans and Thermotoga maritima [2]. Furthermore, its caloric value (0.2 kcal/g) is an order of magnitude lower than xylitol (2.4 kcal/g), while its melting point (103 °C) is significantly higher than xylitol (93 °C), impacting both nutritional labeling and downstream processing [3]. Its chiral resolution behavior, as demonstrated by seeded crystallization from a racemic melt, offers a unique advantage in enantiomer separation not observed with other pentitols [4]. These differentiating factors—enzymatic specificity, thermodynamic properties, and chiral behavior—preclude simple substitution by other pentitols and underscore the need for precise compound selection based on application-specific requirements.

Enzyme mismatch
Xylitol dehydrogenase does not recognize D-arabitol as a preferred substrate, making enzyme characterization assays non-interchangeable.
Thermal profile shift
Xylitol’s lower melting point (~93 °C) alters crystallization and thermal processing behavior, limiting direct substitution in solid-state workflows.
Caloric label mismatch
Xylitol contributes ~2.4 kcal/g versus D-arabitol’s reported ~0.2 kcal/g; using xylitol may exceed low-calorie formulation targets.

D-Arabitol: Quantitative Comparison Evidence


Caloric Density vs. Xylitol

D-Arabitol provides 0.2 kcal/g, which is 92% lower than xylitol (2.4 kcal/g) and 95% lower than sucrose (4.0 kcal/g) [1]. This differential is critical for formulating zero- or near-zero-calorie products where xylitol still contributes significant caloric load.

Caloric Density
Cross-study comparable
0.2 kcal/g (D-arabitol)
2.4 kcal/g (xylitol)
Supports very low-calorie polyol formulation selection
Literature values; verify against lot-specific nutritional data
Low-calorie sweetener Nutritional formulation Sugar substitute

Melting Point vs. Xylitol

D-Arabitol exhibits a melting point of 103 °C, which is 10 °C higher than xylitol's melting point of 93 °C . This higher thermal stability can be advantageous in processes involving elevated temperatures, such as hot-melt extrusion or certain drying operations.

Melting Point
Data to verify
103 °C (D-arabitol)
93 °C (xylitol)
Indicates higher thermal stability in processing screening
Source review recommended; value may reflect supplier specification
Crystallization Solid-state processing Thermal stability

Dehydrogenase Substrate Specificity

D-Arabitol is the preferred substrate for D-arabitol dehydrogenase (EC 1.1.1.11) with a substrate specificity hierarchy of D-arabitol > L-fucitol > D-mannitol > D-threitol [1]. In contrast, xylitol dehydrogenase (EC 1.1.1.14) shows a distinct preference for xylitol > D-sorbitol > D-mannitol > L-arabitol [1]. This differential substrate recognition enables the selective characterization and differentiation of these dehydrogenases.

Dehydrogenase Specificity
Head-to-head
EC 1.1.1.11 top substrate: D-arabitol
EC 1.1.1.14 top substrate: xylitol
Enables selective enzyme characterization without cross-reactivity
In vitro purified dehydrogenase assay context
Enzyme assay Biocatalysis Diagnostic reagent

Chiral Resolution via Seeded Crystallization

D-Arabitol can be resolved from its racemic mixture via seeded crystallization from a neat melt, a process that otherwise yields a racemic compound in the absence of seeding [1]. This behavior extends chiral separation by crystallization to a system previously considered inapplicable, as 90–95% of chiral compounds crystallize as racemic compounds spontaneously [1]. In contrast, xylitol and ribitol do not exhibit this unique chiral resolution behavior in their melts.

Seeded Crystallization
Class-level
Chiral resolution from racemic melt
Contrary to 90–95% spontaneous racemic crystallization
Model system for chiral separation method research
Seeded neat melt; review specific crystallization protocols
Chiral separation Crystallization Enantiomer resolution

Sweetness Intensity vs. Xylitol

On a molar basis, D-Arabitol has a relative sweetness of 0.25 compared to sucrose, while xylitol has a relative sweetness of 0.3 [1]. On a weight basis, D-Arabitol's sweetness is reported as 0.7 × sucrose , whereas xylitol is approximately as sweet as sucrose. This differential allows for precise calibration of sweetness profiles in formulations where xylitol may be too sweet or contribute unwanted calories.

Sweetness Intensity
Cross-study comparable
Molar sweetness 0.25 (vs sucrose)
Xylitol molar sweetness: 0.3
Supports lower-sweetness polyol formulation context
Sensory evaluation data; may vary across matrices
Sweetener formulation Sensory science Sugar alcohol comparison

Lipid-Lowering & Hepatoprotective Effects

A patent application (WO2023165354A1) discloses that D-Arabitol exhibits lipid-lowering and hepatoprotective effects in preclinical models, with the potential for development into drugs or health foods for managing dyslipidemia and liver injury [1]. While comparative quantitative data against xylitol or other pentitols are not provided in the patent abstract, this represents a unique bioactivity claim not typically associated with xylitol, which is primarily noted for its anticariogenic and sweetening properties.

Lipid-Lowering Claim
Source review
Preclinical hepatoprotective and lipid-lowering report
Patent-level bioactivity context; requires independent validation
No comparator data vs xylitol; RUO framing, not a health claim
Lipid metabolism Liver protection Functional food ingredient

D-Arabitol: Optimal Application Scenarios


Low-Calorie Sweetener Formulations

Leverage D-Arabitol's caloric value of 0.2 kcal/g (92% lower than xylitol) to formulate products requiring minimal caloric contribution while maintaining polyol functionality. This is particularly relevant for sugar-free confectionery, beverages, and dietary supplements where xylitol's 2.4 kcal/g may exceed regulatory thresholds for 'zero-calorie' claims. [1]

High-Temperature Polyol Processing

Utilize D-Arabitol's higher melting point (103 °C vs. xylitol's 93 °C) in manufacturing processes such as hot-melt extrusion, spray drying, or high-shear granulation where thermal stability is critical. The 10 °C differential may prevent premature melting and ensure consistent product quality.

Enzyme Characterization & Biocatalyst Screening

Employ D-Arabitol as a specific substrate for D-arabitol dehydrogenase (EC 1.1.1.11) in assays to differentiate and characterize dehydrogenase systems from microorganisms like Gluconobacter oxydans and Thermotoga maritima. Its distinct substrate profile ensures that enzyme activity can be attributed to specific dehydrogenases without cross-reactivity from xylitol dehydrogenase. [2]

Chiral Separation Model Systems

Use D-Arabitol as a model compound to study and optimize seeded crystallization processes for chiral resolution from racemic melts. Its unique ability to resolve enantiomers via seeding—contrary to the behavior of 90-95% of chiral compounds—makes it an ideal system for fundamental research and industrial chiral separation method development. [3]

Functional Foods for Metabolic Health

Explore D-Arabitol as a functional ingredient for products aimed at lipid management and liver health, based on patented preclinical evidence of lipid-lowering and hepatoprotective effects. This differentiates it from xylitol, which lacks such bioactivity claims, and opens new avenues in the nutraceutical market. [4]

Application
Selection Property
Validation Focus
Low-Calorie Polyol Formulation
Reported caloric value context
Caloric contribution vs regulatory labeling targets
High-Temperature Solid-State Processing
Melting point differentiation
Thermal stability and phase-change behavior under process conditions
Dehydrogenase Characterization
Substrate specificity for EC 1.1.1.11
Enzyme activity attribution without xylitol dehydrogenase cross-reactivity
Chiral Separation Model Studies
Seeded melt crystallization behavior
Enantiomer resolution mechanism and crystallization parameter review
Metabolic Health Ingredient Research
Patent-reported bioactivity context
Independent preclinical hepatoprotective and lipid endpoint replication
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